molecular formula C18H15AsF6S B1606409 Triphenylsulfonium hexafluoroarsenate CAS No. 57900-42-2

Triphenylsulfonium hexafluoroarsenate

Cat. No.: B1606409
CAS No.: 57900-42-2
M. Wt: 452.3 g/mol
InChI Key: SYENPFUVTQGHIM-UHFFFAOYSA-N
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Preparation Methods

Properties

IUPAC Name

hexafluoroarsenic(1-);triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.AsF6/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4,5,6)7/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENPFUVTQGHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[As-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AsF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886155
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57900-42-2
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57900-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057900422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylsulphonium hexafluoroarsenate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.445
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Synthesis routes and methods I

Procedure details

A mixture of 11.75 parts of diphenyliodonium hexafluoroarsenate, 4.065 parts of diphenyl sulfide and 0.2 part of copper benzoate was heated with stirring at a temperature of 120°-125° C. for 3 hours. The mixture was then poured while it was hot into a container whereupon the product crystallized. The product was extracted three times with diethylether and then air dried. There was obtained a 97% yield of triphenylsulfonium hexafluoroarsenate. The triphenylsulfonium hexafluoroarsenate product had a melting point of 195°-197° C. after it was further recrystallized from 95% ethanol.
[Compound]
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11.75
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Synthesis routes and methods II

Procedure details

The present invention is based on the discovery that higher yields of aromatic sulfonium salts including substituted derivatives thereof can be obtained at lower reaction temperatures and enhanced reaction rates by employing a copper salt catalyst in combination with the aryl iodonium salt and aryl sulfide or alkyl sulfide. A typical reaction, for example, would be the reaction between diphenyliodonium hexafluoroarsenate and diphenylsulfide in the presence of a copper benzoate catalyst to produce a 97% yield of triphenylsulfonium hexafluoroarsenate at 120° C. for three hours.
[Compound]
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aryl iodonium
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alkyl sulfide
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copper
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium hexafluoroarsenate
Reactant of Route 2
Triphenylsulfonium hexafluoroarsenate
Reactant of Route 3
Triphenylsulfonium hexafluoroarsenate
Reactant of Route 4
Triphenylsulfonium hexafluoroarsenate
Reactant of Route 5
Triphenylsulfonium hexafluoroarsenate
Reactant of Route 6
Triphenylsulfonium hexafluoroarsenate

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